3-Isobutoxybenzoic acid 3-Isobutoxybenzoic acid
Brand Name: Vulcanchem
CAS No.: 350997-58-9
VCID: VC21477491
InChI: InChI=1S/C11H14O3/c1-8(2)7-14-10-5-3-4-9(6-10)11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13)
SMILES: CC(C)COC1=CC=CC(=C1)C(=O)O
Molecular Formula: C11H14O3
Molecular Weight: 194.23g/mol

3-Isobutoxybenzoic acid

CAS No.: 350997-58-9

Cat. No.: VC21477491

Molecular Formula: C11H14O3

Molecular Weight: 194.23g/mol

* For research use only. Not for human or veterinary use.

3-Isobutoxybenzoic acid - 350997-58-9

Specification

CAS No. 350997-58-9
Molecular Formula C11H14O3
Molecular Weight 194.23g/mol
IUPAC Name 3-(2-methylpropoxy)benzoic acid
Standard InChI InChI=1S/C11H14O3/c1-8(2)7-14-10-5-3-4-9(6-10)11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13)
Standard InChI Key HNFBIJQQSNTRRR-UHFFFAOYSA-N
SMILES CC(C)COC1=CC=CC(=C1)C(=O)O
Canonical SMILES CC(C)COC1=CC=CC(=C1)C(=O)O

Introduction

Chemical Structure and Key Properties

Structural Features

The molecule consists of:

  • A benzene ring with carboxylic acid (-COOH) and isobutoxy (-OCH(CH₃)₂) groups at the meta and para positions, respectively.

  • Isobutoxy group: A branched alkoxy chain enhancing lipophilicity and steric effects.

Synthesis and Preparation Methods

Common Synthetic Routes

3-Isobutoxybenzoic acid is synthesized via nucleophilic aromatic substitution (SₙAr) or Friedel-Crafts alkylation, depending on precursor availability.

Method 1: SₙAr Reaction

  • Starting Material: 3-Hydroxy-4-nitrobenzoic acid.

  • Reagents: Isobutyl bromide, potassium carbonate (K₂CO₃).

  • Conditions: Dimethylformamide (DMF) at 50°C for 12–24 hours.

  • Yield: ~70% after purification via silica gel chromatography .

Method 2: Friedel-Crafts Alkylation

  • Starting Material: 3-Hydroxybenzoic acid.

  • Reagents: Isobutyl chloride, AlCl₃ (catalyst).

  • Conditions: Anhydrous solvent (e.g., acetonitrile) at 80–85°C for 16–18 hours .

  • Byproducts: Minor esters or dealkylated derivatives, mitigated by excess reagents.

Industrial and Scalable Approaches

For bulk production, catalytic hydrogenation or Stille coupling may be employed to enhance efficiency, though specific protocols remain proprietary .

Biological and Pharmacological Applications

Role in Drug Discovery

3-Isobutoxybenzoic acid serves as a precursor for bis-benzamides, which inhibit protein–protein interactions critical in cancer. Key applications include:

ApplicationMechanismExample Compound
c-Myc–Max InhibitionDisrupts transcription factor binding via hydrophobic and H-bond interactionsJKY-2-169 (IC₅₀ = 16 nM)
Androgen Receptor (AR)Blocks AR–coactivator interactions in prostate cancer (PCa) cells.D2 (IC₅₀ = 40 nM)

Structure–Activity Relationship (SAR)

  • Nitro Group: Essential for binding to arginine residues in target proteins (e.g., AR AF-2 domain) .

  • Isobutoxy Chain: Hydrophobic interactions improve affinity; substitution with bulkier groups (e.g., sec-butyl) maintains potency .

Mechanistic Insights

Intermolecular Interactions

The compound’s carboxylic acid and isobutoxy groups enable:

  • Hydrogen bonding: With polar residues (e.g., arginine, lysine).

  • Hydrophobic stacking: Via the aromatic ring and isobutoxy chain .

Biological Targeting

In bis-benzamide derivatives, 3-isobutoxybenzoic acid anchors to:

  • Nitro group: Recognizes positively charged residues (e.g., Arg 366, Arg 367 in c-Myc).

  • Carboxylic acid: Engages in ion-dipole interactions with polar sites (e.g., Arg 378) .

Comparative Analysis with Analogues

CompoundKey FeatureBiological Activity
3-Isobutoxybenzoic acidDual hydrophobic/lipophilic groupsPrecursor for c-Myc inhibitors
4-Chloro-3-isobutoxybenzoic acidElectron-withdrawing ClEnhanced metabolic stability
3-Isobutyl-benzoic acidIsobutyl group at metaAntimicrobial properties

Challenges and Future Directions

  • Solubility: Low aqueous solubility limits in vivo efficacy; prodrug strategies (e.g., esterification) are under investigation .

  • Selectivity: Off-target effects require optimization of side-chain hydrophobicity .

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